molecular formula C7H8BrNO2S B1600002 Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate CAS No. 78502-71-3

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1600002
CAS RN: 78502-71-3
M. Wt: 250.12 g/mol
InChI Key: LHVYKGHESZRJJO-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate, commonly referred to as EBC, is a chemical compound that has a wide range of applications in research and industry. It is a colorless, odorless and crystalline solid that is highly soluble in water and other organic solvents. It is also a highly reactive compound, which makes it useful for a variety of reactions. EBC has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, dyes, and fragrances. In addition, it has been used in the synthesis of a variety of drugs, including anticonvulsants and antibiotics.

Scientific Research Applications

Improved Synthesis Methods

Research has focused on developing improved methods for synthesizing Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate derivatives. For example, Zhou Zhuo-qiang (2009) describes an efficient procedure for synthesizing Ethyl 2-amino-thiazole-4-carboxylate, which is further processed to create the desired compound through saponification, demonstrating a streamlined approach to access this chemical scaffold.

Spectroscopic and Structural Characterization

Detailed spectroscopic and structural characterizations of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate derivatives have been performed. For instance, Muhammad Haroon et al. (2019) synthesized derivatives and conducted thorough spectroscopic analysis alongside single crystal X-ray diffraction (SC-XRD) to confirm their structures. These studies provide essential data for understanding the molecular geometry and electronic structure of the compounds.

Computational Studies

Computational studies, including density functional theory (DFT) and time-dependent DFT (TDDFT), have been applied to investigate the electronic properties and potential applications of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate derivatives. For example, the work by Muhammad Haroon et al. (2018) and Muhammad Haroon et al. (2020) elucidates the compounds' optimized geometry, NLO properties, and FMOs, offering insights into their potential technological applications.

Novel Reactions and Derivatives

The exploration of novel reactions and the synthesis of new derivatives based on Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate have been a significant area of research. Studies such as those by R. Maadadi et al. (2016) show reactions with various nucleophiles, leading to a range of functionalized compounds. This versatility is crucial for expanding the compound's applications in organic synthesis and drug development.

properties

IUPAC Name

ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVYKGHESZRJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453108
Record name Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

CAS RN

78502-71-3
Record name Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of ethyl-2-methylthiazole 4-carboxylate (500 mg, 2.9 mmol), N-bromosuccinimide (877 mg, 4.9 mmol), and benzoyl peroxide (5-10 mg ) in 1,2-DCE (3 mL) was heated at 70° C. for 85 h. After cooling to room temperature, DCM (10 ml) was added and washed with water (3 times). The organic layer was dried over Na2SO4 and evaporated in vacuo. The residue was purified by preparative chromatography to yield the above-titled compound (58 mg). 1H NMR (CDCl3): 8.23 (1H, s), 4.77 (2H, s), 4.43 (2H, q), 1.42 (3H, t).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
877 mg
Type
reactant
Reaction Step One
Quantity
7.5 (± 2.5) mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-methylthiazole-4-carboxylate (5.0 g, 29 mmol), N-bromosuccinimide (6.2 g, 35 mmol) and azo-bis-(isobutyronitrile) (480 mg, 2.9 mmol) in carbon tetrachloride (150 ml) was heated at reflux for 18 h. The mixture was filtered and reduced. Chromatography (20% EtOAc/80% hexanes and 30% EtOAc/70% hexanes) afforded ethyl 2-bromomethylthiazole-4-carboxylate (3.25 g, 44%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Methyl-4-thiazolecarboxylic acid ethyl ester (1 g) (Liebigs Ann. Chem. 1981, 623), N-bromosuccinimide (1.04 g) and a catalytic amount of benzoyl peroxide in chloroform (25 ml) was heated at reflux for 20 hours. After cooling, the reaction mixture was washed with saturated aqueous sodium bicarbonate, dried (MgSO4) and evaporated under reduced pressure. Purification was by chromatography eluting with 40% ethyl acetate in isohexane to give the product as an oil. Yield 0.5 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of ethyl 2-methyl-4-thiazolecarboxylate [JCS 1946, 87, E. R. H. Jones, F. A. Robinson, M. N. Strachan] (5.0 g, 29.2 mmol) in CCl4 (30 ml) was treated with N-bromosuccinimide (5.2 g, 29.2 mmol) and benzoylperoxide (0.03 g). The reaction was heated to reflux while irradiating with a strong lamp for 21/2 hours. The reaction mixture was allowed to cool to ambient temperature, filtered and evaporated. The residue was purified by chromatography (eluant: CH2Cl2) to obtain ethyl 2-bromomethyl-4-thiazolecarboxylate (2.27 g, 31%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

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